2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxypropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a substituted aniline and a suitable diketone can lead to the formation of the pyrrolo[3,2-d]pyrimidine ring system.
Functional Group Modifications:
Acetamide Formation: The final step typically involves the acylation of the intermediate compound with 3-methoxypropylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and methoxypropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with a pyrrolo[3,2-d]pyrimidine core are known for their activity against various biological targets. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxypropyl)acetamide would depend on its specific application. Generally, compounds with a pyrrolo[3,2-d]pyrimidine core can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)malononitrile: This compound shares a similar structural motif but with a thiazole ring instead of a pyrrolo[3,2-d]pyrimidine core.
4-oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl β-D-glucopyranoside: Another compound with a similar oxo and phenyl substitution pattern but with a chromen core.
Uniqueness
The uniqueness of 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxypropyl)acetamide lies in its specific combination of functional groups and the pyrrolo[3,2-d]pyrimidine core. This structure provides a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H28N4O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C22H28N4O3/c1-3-4-12-25-16-24-20-18(17-9-6-5-7-10-17)14-26(21(20)22(25)28)15-19(27)23-11-8-13-29-2/h5-7,9-10,14,16H,3-4,8,11-13,15H2,1-2H3,(H,23,27) |
InChI Key |
IEFGIKUBVGBZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.